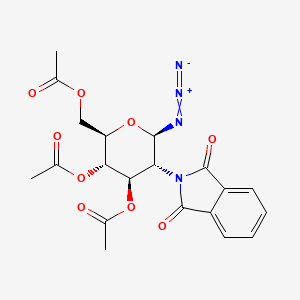
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl azide is a synthetic compound that belongs to the class of glycosyl azides It is characterized by the presence of acetyl groups at the 3, 4, and 6 positions, a phthalimido group at the 2 position, and an azide group at the anomeric carbon of the glucopyranosyl ring
Preparation Methods
The synthesis of 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl azide typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups at the 3, 4, and 6 positions of the glucopyranosyl ring are protected by acetylation using acetic anhydride in the presence of a catalyst such as pyridine.
Introduction of Phthalimido Group: The 2-hydroxyl group is converted to a phthalimido group through a reaction with phthalic anhydride.
Formation of Azide Group: The anomeric hydroxyl group is converted to an azide group using a reagent such as sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).
Chemical Reactions Analysis
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl azide undergoes several types of chemical reactions:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through click chemistry.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst.
Hydrolysis: The acetyl and phthalimido protecting groups can be removed through hydrolysis under acidic or basic conditions, revealing the free hydroxyl and amino groups.
Common reagents used in these reactions include acetic anhydride, phthalic anhydride, sodium azide, hydrogen, and palladium catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl azide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex oligosaccharides and glycoconjugates, which are important for studying carbohydrate-protein interactions.
Biology: The compound is used in the development of glycan-based probes for studying biological processes such as cell signaling and immune response.
Industry: The compound can be used in the synthesis of glycosylated materials and polymers, which have applications in biotechnology and materials science.
Mechanism of Action
The mechanism of action of 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl azide is primarily related to its ability to participate in click chemistry reactions. The azide group can react with alkynes to form triazoles, which are stable and bioorthogonal. This property makes the compound useful for labeling and tracking biomolecules in biological systems. The phthalimido group serves as a protecting group that can be removed to reveal the free amino group, which can then participate in further chemical reactions.
Comparison with Similar Compounds
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl azide can be compared with other glycosyl azides such as:
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride: This compound has a similar structure but contains a chloride group instead of an azide group.
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-alpha-D-glucopyranosyl azide: This compound is an alpha anomer of the beta form, which can have different reactivity and properties.
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-galactopyranosyl azide: This compound has a galactopyranosyl ring instead of a glucopyranosyl ring, which can affect its biological activity and applications.
The uniqueness of this compound lies in its specific combination of protecting groups and the azide functionality, which makes it a versatile intermediate for the synthesis of various glycoconjugates and glycosylated materials.
Properties
Molecular Formula |
C20H20N4O9 |
|---|---|
Molecular Weight |
460.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6R)-3,4-diacetyloxy-6-azido-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C20H20N4O9/c1-9(25)30-8-14-16(31-10(2)26)17(32-11(3)27)15(18(33-14)22-23-21)24-19(28)12-6-4-5-7-13(12)20(24)29/h4-7,14-18H,8H2,1-3H3/t14-,15-,16-,17-,18-/m1/s1 |
InChI Key |
UJSZDYIUFXNQKN-DUQPFJRNSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)N=[N+]=[N-])N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)N=[N+]=[N-])N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


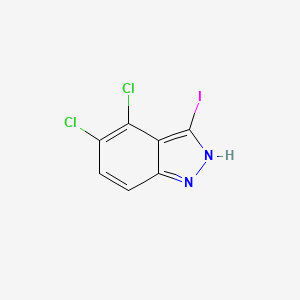
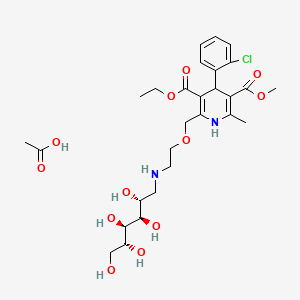
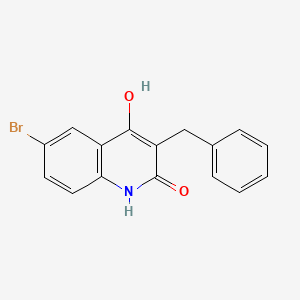
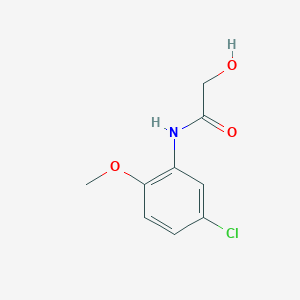
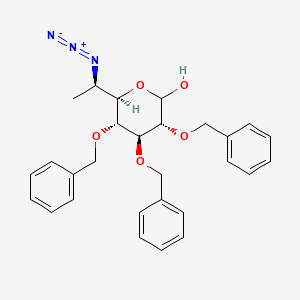
![1-(4-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide Hydrochloride](/img/structure/B13845420.png)

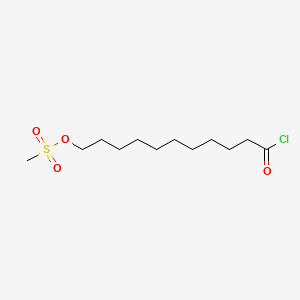
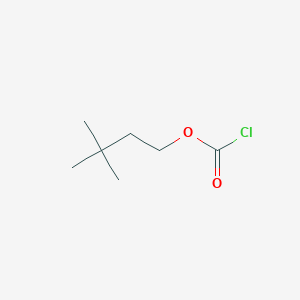
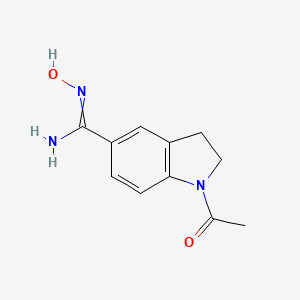
![5-Hydroxy-4-[(methoxycarbonyl)amino]-pentanoic Acid Ethyl Ester](/img/structure/B13845445.png)
![Methyl 4-{[(5-chloro-2-thienyl)-carbonyl]amino}thiophene-3-carboxylate](/img/structure/B13845447.png)
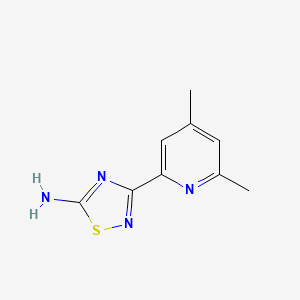
![[3-[4-(Aminomethyl)-6-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone](/img/structure/B13845461.png)
